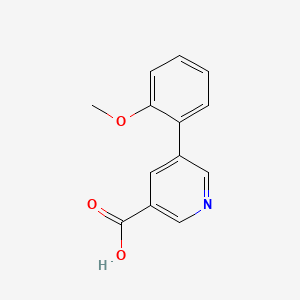

5-(2-Methoxyphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOPLKRRJJNPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602380 | |

| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893732-61-1 | |

| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 5 2 Methoxyphenyl Nicotinic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The structural elucidation of 5-(2-Methoxyphenyl)nicotinic acid and its derivatives is heavily reliant on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the compound's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule.

¹H NMR Spectroscopy of 5-(2-Methoxyphenyl)nicotinic acid is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the nicotinic acid ring and the methoxyphenyl ring will appear as distinct multiplets, with their chemical shifts and coupling constants providing information about their relative positions. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid group is often broad and may appear over a wide range of chemical shifts, or it may undergo exchange with the solvent and not be observed.

¹³C NMR Spectroscopy provides information on all the carbon atoms in the molecule. For 5-(2-Methoxyphenyl)nicotinic acid, distinct signals are expected for the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the carbons of the two aromatic rings (typically 110-160 ppm), and the methoxy carbon (around 55-60 ppm). chem960.comhmdb.cachemicalbook.com The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on both rings.

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (Nicotinic acid ring) | 8.0 - 9.0 | 120 - 155 |

| Aromatic CH (Methoxyphenyl ring) | 6.8 - 7.5 | 110 - 135 |

| C-COOH (Nicotinic acid ring) | - | 130 - 140 |

| C-O (Methoxyphenyl ring) | - | 155 - 160 |

| COOH | 10.0 - 13.0 (often broad) | 165 - 175 |

| OCH₃ | 3.8 - 4.0 (singlet) | 55 - 60 |

Note: The exact chemical shifts are dependent on the solvent and concentration. For comparison, the parent compound, nicotinic acid, shows proton signals at approximately 7.5, 8.2, 8.6, and 8.9 ppm in D₂O. bmrb.io Its carbon signals in DMSO-d₆ appear at approximately 123.7, 126.7, 136.9, 150.2, 153.2, and 166.2 ppm. hmdb.cachemicalbook.com

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 5-(2-Methoxyphenyl)nicotinic acid would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. nih.govresearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹. scielo.org.za Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. nih.govresearchgate.net The C-O stretching of the methoxy group would likely produce a strong band in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1730 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Ether (C-O, asymmetric) | Stretching | 1200 - 1250 |

| Ether (C-O, symmetric) | Stretching | 1000 - 1050 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. For 5-(2-Methoxyphenyl)nicotinic acid (molecular formula C₁₃H₁₁NO₃), the expected molecular weight is approximately 229.23 g/mol . uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 229. Fragmentation may occur through the loss of a hydroxyl radical (-OH) to give a fragment at m/z 212, or the loss of a carboxyl group (-COOH) to give a fragment at m/z 184. Electrospray ionization (ESI), often coupled with liquid chromatography (LC-MS), would likely show the protonated molecule [M+H]⁺ at m/z 230 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z 228 in negative ion mode. massbank.eu For comparison, nicotinic acid shows major mass fragments at m/z 123, 105, and 78. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Aromatic compounds like 5-(2-Methoxyphenyl)nicotinic acid are expected to have strong UV absorptions due to π-π* transitions within the aromatic rings. The spectrum of nicotinic acid in acidic solution shows characteristic peaks at approximately 213 nm and 261 nm. nih.govresearchgate.net The introduction of the 2-methoxyphenyl substituent, which extends the conjugated system, would be expected to cause a bathochromic (red) shift to longer wavelengths. The λ(max) values for 5-(2-Methoxyphenyl)nicotinic acid are therefore anticipated to be higher than those of nicotinic acid.

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of 5-(2-Methoxyphenyl)nicotinic acid with the chemical formula C₁₃H₁₁NO₃, the expected elemental composition can be calculated. uni.lu This experimental data is then compared to the theoretical values to confirm the empirical formula and assess the purity of the sample.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 13 | 156.143 | 68.11 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.84 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.11 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 20.94 |

| Total | - | 28 | 229.235 | 100.00 |

Advanced Structural Techniques (e.g., X-ray Crystallography for related compounds)

While spectroscopic methods provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This method provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

Computational and Theoretical Investigations of 5-(2-Methoxyphenyl)nicotinic Acid: A Literature Review

Despite a thorough search of scientific literature, no specific computational or theoretical investigations focusing solely on the chemical compound 5-(2-Methoxyphenyl)nicotinic acid were found.

While the field of computational chemistry has seen extensive application in the study of related molecules, such as various derivatives of nicotinic acid and compounds containing the methoxyphenyl moiety, a dedicated analysis of 5-(2-Methoxyphenyl)nicotinic acid itself appears to be absent from published research.

Computational methods like Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure, molecular geometry, and reactivity of novel compounds. researchgate.netnih.govjocpr.comdntb.gov.ua These studies often include Frontier Molecular Orbital (FMO) analysis to understand chemical reactivity and the prediction of Non-Linear Optical (NLO) properties for potential applications in materials science. researchgate.net Furthermore, molecular modeling and simulations are frequently employed to investigate the interactions of such molecules in biological systems. researchgate.net

However, the application of these specific theoretical frameworks to 5-(2-Methoxyphenyl)nicotinic acid has not been documented in the available scientific databases. Research has been conducted on analogous structures, for instance, exploring the DFT and molecular docking of 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid and 5-Bromonicotinic acid. researchgate.netdntb.gov.ua These studies provide insights into how the nicotinic acid scaffold behaves under computational analysis when substituted with different functional groups.

The absence of dedicated research on 5-(2-Methoxyphenyl)nicotinic acid means that data for the following specific areas of inquiry, as requested, is not available:

Computational and Theoretical Investigations of 5 2 Methoxyphenyl Nicotinic Acid

Molecular Modeling and Simulation

Therefore, a detailed article structured around the computational and theoretical investigations of 5-(2-Methoxyphenyl)nicotinic acid cannot be generated at this time due to the lack of primary research on this specific compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in rational drug design for exploring the interaction between a ligand, such as 5-(2-Methoxyphenyl)nicotinic acid, and its potential protein targets. nih.gov

Molecular docking simulations calculate the binding affinity, often expressed as a binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and its target. A more negative binding energy suggests a more favorable and stable interaction. These studies also reveal the binding pose, which is the specific three-dimensional orientation of the ligand within the protein's binding site, highlighting key interactions like hydrogen bonds and hydrophobic contacts.

While specific docking studies for 5-(2-Methoxyphenyl)nicotinic acid are not extensively detailed in publicly available literature, research on structurally related nicotinic acid derivatives provides a model for how its binding affinities would be assessed. For instance, docking studies on other novel nicotinic acid derivatives have successfully predicted their affinity for various enzymes. mdpi.com The binding poses of these related compounds have been analyzed to understand their inhibitory mechanisms, a process that would be directly applicable to 5-(2-Methoxyphenyl)nicotinic acid.

Below is an illustrative table showing the kind of data generated from a molecular docking study, demonstrating how binding affinities for 5-(2-Methoxyphenyl)nicotinic acid against potential targets would be presented.

Table 1: Illustrative Molecular Docking Data for 5-(2-Methoxyphenyl)nicotinic Acid This table is for illustrative purposes to show typical data output from molecular docking studies and does not represent experimentally verified results for this specific compound.

| Potential Protein Target | PDB Code | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Tyrosyl-tRNA synthetase | 1YKI | -8.5 | TYR34, ASP78, GLY158 |

| Nitroreductase | 1YKI | -7.9 | SER40, PHE70, TYR68 |

| Estrogen Receptor-α (ERα) | 3ERT | -9.2 | ARG394, GLU353, THR347 |

| GPR109A | - | -8.8 | SER178, TRP213, ARG111 |

A primary application of molecular docking is to screen a compound against a library of known protein structures to identify potential biological targets. For 5-(2-Methoxyphenyl)nicotinic acid, potential targets can be inferred from studies on analogous compounds. Nicotinic acid itself is known to be a ligand for the G protein-coupled receptor GPR109A, which is involved in lipid metabolism. ebi.ac.uk

Furthermore, docking studies of various nicotinic acid derivatives have suggested other potential targets. Research has shown that certain derivatives exhibit good binding affinity for bacterial enzymes like tyrosyl-tRNA synthetase and nitroreductase, indicating potential antimicrobial applications. mdpi.com Other computational studies have assessed the binding of related molecules to targets like the estrogen receptor-α (ERα), which is relevant in cancer research. mdpi.com These findings suggest that 5-(2-Methoxyphenyl)nicotinic acid could be computationally screened against these and other receptors to identify its most likely molecular targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex over time, complementing the static picture offered by molecular docking. nih.gov By simulating the movements and interactions of atoms and molecules, MD can assess the stability of a predicted binding pose and provide a more refined understanding of the binding process. mdpi.com

MD simulations performed after docking can validate the stability of the 5-(2-Methoxyphenyl)nicotinic acid-protein complex. Key metrics such as the Root Mean Square Deviation (RMSD) are monitored; a stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates that the ligand remains securely in the binding pocket. mdpi.com These simulations can also reveal the role of water molecules in mediating interactions and highlight the flexibility of both the ligand and the protein's binding site. nih.gov Studies on related nicotinamide (B372718) and 2-aminonicotinic acid systems have used MD to elucidate binding pathways and the energetics of association with target molecules, demonstrating the power of this technique. nih.govsemanticscholar.org

Structure-Property Relationship Derivations from Theoretical Data

Theoretical investigations, particularly those using density functional theory (DFT), are employed to understand the intrinsic electronic properties of a molecule and derive structure-property relationships. These studies correlate a molecule's calculated quantum chemical parameters with its observed biological activity.

For a molecule like 5-(2-Methoxyphenyl)nicotinic acid, DFT calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. researchgate.net The HOMO-LUMO gap is an indicator of chemical reactivity and stability; a smaller gap often correlates with higher reactivity. researchgate.net

By analyzing how structural modifications—such as the presence and position of the 2-methoxyphenyl group on the nicotinic acid scaffold—affect these calculated parameters, researchers can establish a structure-property relationship. For example, studies on other substituted aromatic compounds have shown how different functional groups influence the electronic properties and, consequently, the binding affinity for specific receptors. acs.org This theoretical data helps in designing new derivatives with potentially enhanced activity by suggesting which structural modifications are most likely to improve desired properties.

Biological Activity and Pharmacological Potential of 5 2 Methoxyphenyl Nicotinic Acid and Its Analogs

Antimicrobial Efficacy

The search for new antimicrobial agents is a critical area of pharmaceutical chemistry, driven by the rise of drug-resistant pathogens. Nicotinic acid derivatives have emerged as a promising scaffold for the development of such agents.

Antibacterial Activity (Gram-positive, Gram-negative, MRSA strains)

Research into nicotinic acid analogs has revealed significant antibacterial potential. Studies on a series of nicotinic acid hydrazide derivatives demonstrated varied efficacy against a panel of bacteria. nih.gov For instance, certain acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus epidermidis. nih.gov

Notably, the activity extends to methicillin-resistant Staphylococcus aureus (MRSA), a major cause of difficult-to-treat infections. mdpi.com One acylhydrazone derivative was reported to have an MIC of 7.81 µg/mL against the MRSA strain ATCC 43300. nih.gov Another series of nicotinamides, synthesized from nicotinic acid and thiocarbohydrazones, also exhibited activity. nih.gov One such compound, NC 5, was most effective against Gram-positive bacteria like S. aureus and Enterococcus faecalis at a concentration of 0.03 mM. mdpi.com In contrast, compound NC 3 showed efficacy against the Gram-negative bacteria Klebsiella pneumoniae and Pseudomonas aeruginosa at a concentration of 0.032 mM. nih.gov

The substitution pattern on the phenyl ring of 5-phenylnicotinic acid analogs plays a crucial role in determining antibacterial potency. The specific data for 5-(2-Methoxyphenyl)nicotinic acid itself is often embedded within broader studies of related compounds, but the general findings for the class highlight its potential.

| Compound/Analog | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Acylhydrazone derivative 13 | Staphylococcus aureus (MRSA ATCC 43300) | 7.81 µg/mL nih.gov |

| Acylhydrazone derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 µg/mL nih.gov |

| 1,3,4-Oxadiazoline derivative 25 | Bacillus subtilis ATCC 6633 | 7.81 µg/mL nih.gov |

| 1,3,4-Oxadiazoline derivative 25 | Staphylococcus aureus ATCC 6538 | 7.81 µg/mL nih.gov |

| 1,3,4-Oxadiazoline derivative 25 | Staphylococcus aureus (MRSA ATCC 43300) | 15.62 µg/mL nih.gov |

| Nicotinamide (B372718) NC 3 | K. pneumoniae / P. aeruginosa | 0.032 mM nih.gov |

| Nicotinamide NC 5 | S. aureus / E. faecalis | 0.03 mM mdpi.com |

Antifungal Activity (e.g., Candida albicans)

The antifungal properties of nicotinic acid derivatives have also been investigated, particularly against Candida albicans, a common opportunistic fungal pathogen. nih.govnih.gov In a study of synthesized nicotinamides, compound NC 4 was the only one to exhibit complete inhibition of C. albicans at a concentration below 1 mM. nih.gov Other analogs, like compound NC 6, inhibited the growth of C. albicans at a concentration of 0.06 mM. mdpi.com

The structural modifications of the nicotinic acid core are key to this activity. For example, some studies have focused on creating derivatives like acylhydrazones and 1,3,4-oxadiazolines, which have shown broad-spectrum antimicrobial action, including antifungal effects. nih.gov While many derivatives show promise, the efficacy can be highly specific to the particular chemical structure.

| Compound/Analog | Fungal Strain | Activity (MIC) |

|---|---|---|

| Nicotinamide NC 4 | Candida albicans | <1 mM nih.gov |

| Nicotinamide NC 6 | Candida albicans | 0.06 mM mdpi.com |

| 3-Alkylpyridine analog | C. albicans (oral isolates) | 7.8 µg/mL scielo.br |

| 3-Alkylpyridine analog | C. albicans (vaginal isolates) | 7.8 µg/mL scielo.br |

Antibiofilm Properties

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Research has shown that nicotinic acid itself can inhibit biofilm formation by Streptococcus pneumoniae in a time and concentration-dependent manner. researchgate.netpreprints.org This suggests that derivatives like 5-(2-Methoxyphenyl)nicotinic acid could also possess antibiofilm capabilities. The mechanism may involve the alteration of protein biomolecules within the biofilm matrix. researchgate.net While specific studies on the antibiofilm properties of 5-(2-Methoxyphenyl)nicotinic acid are not widely reported, the activity of the parent molecule provides a strong rationale for investigating its analogs in this capacity. preprints.org

Mechanistic Studies of Antimicrobial Action

Understanding the mechanism of action is crucial for drug development. For nicotinic acid and its derivatives, several potential mechanisms have been proposed. The recent discovery of the G protein-coupled receptor GPR109A as a receptor for nicotinic acid has provided significant insight, although this is primarily linked to its effects on lipids in human cells. nih.gov In microbes, the mechanisms are likely different. Some evidence suggests that nicotinic acid's derivatives may interfere with microbial metabolism or disrupt cell membrane integrity. mdpi.com For instance, mechanistic studies on nicotinamide derivatives pointed towards potential interactions with AMR-related proteins like bleomycin (B88199) resistance protein and HTH-type transcriptional regulator QacR, suggesting they could work to restore the efficacy of existing antibiotics. nih.govresearchgate.net Another study on a rhein-based derivative indicated a dual mechanism of disrupting both bacterial membrane integrity and metabolism. mdpi.com Further research is needed to elucidate the precise antimicrobial mechanisms of 5-(2-Methoxyphenyl)nicotinic acid.

Antineoplastic and Cytotoxic Properties

In addition to antimicrobial effects, various nicotinic acid derivatives have been explored for their potential as anticancer agents.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., PANC-1, HepG2, MCF7, breast cancer lines)

The cytotoxic effects of nicotinic acid analogs have been evaluated against a range of human cancer cell lines. While direct data for 5-(2-Methoxyphenyl)nicotinic acid is limited in the public domain, studies on structurally related compounds provide valuable insights. For example, certain pyrimidine (B1678525) derivatives have shown antineoplastic activity against breast cancer cells. researchgate.net Similarly, other heterocyclic compounds derived from nicotinic acid have been tested. One study on sulfonyl-α-L-amino acid derivatives showed that some compounds had potent cytotoxic effects on the HepG2 (liver cancer) cell line, with growth inhibition percentages as high as 86.5%. ekb.eg The same study found that other analogs were active against PaCa2 (pancreatic cancer) and MCF7 (breast cancer) cell lines. ekb.eg

The data indicates that small molecular changes can significantly impact cytotoxic potency. For instance, in one series of compounds, analog 14 showed a high cytotoxic potency on the MCF7 cell line (84.4% inhibition), while analog 5 was highly effective against the HepG2 line (86.5% inhibition). ekb.eg This highlights the importance of specific structural features in targeting different types of cancer cells.

| Compound/Analog | Cancer Cell Line | Activity (% Inhibition or IC₅₀) |

|---|---|---|

| Sulfonyl-α-L-amino acid derivative 5 | HepG2 (Liver) | 86.5% inhibition ekb.eg |

| Sulfonyl-α-L-amino acid derivative 17 | HepG2 (Liver) | 75.3% inhibition ekb.eg |

| Sulfonyl-α-L-amino acid derivative 18 | PaCa2 (Pancreatic) | 84.4% inhibition ekb.eg |

| Sulfonyl-α-L-amino acid derivative 14 | MCF7 (Breast) | 84.4% inhibition ekb.eg |

| Sulfonyl-α-L-amino acid derivative 16 | MCF7 (Breast) | 83.4% inhibition ekb.eg |

Potential as Enzyme Inhibitors in Cancer Pathways (e.g., PIM-1 kinase, SIRT1)

Recent research has highlighted the potential of nicotinic acid derivatives in targeting enzymes involved in cancer progression. While direct studies on 5-(2-Methoxyphenyl)nicotinic acid are limited, the broader class of nicotinic acid analogs shows promise as inhibitors of key cancer-related enzymes like PIM-1 kinase and SIRT1.

PIM-1 Kinase:

PIM kinases are a family of serine/threonine kinases that play a significant role in cell growth, proliferation, and survival. nih.gov Their overexpression is common in various cancers, making them an attractive target for anticancer therapies. nih.govekb.eg Several small-molecule PIM inhibitors have been developed and are undergoing clinical evaluation for both solid tumors and hematological malignancies. nih.govekb.eg For instance, compounds like SGI-1176 and AZD1208 have entered clinical trials. nih.govekb.eg The development of potent and selective PIM-1 kinase inhibitors, such as those based on cyanopyridinone and cyanopyridine scaffolds, demonstrates the ongoing effort to target this kinase for cancer treatment. medchemexpress.com One such inhibitor, designated as Pim-1 kinase inhibitor 5, has an IC50 of 0.61 μM and has shown cytotoxicity against several cancer cell lines. medchemexpress.com

SIRT1:

Sirtuins, particularly SIRT1, are another class of enzymes implicated in cancer. SIRT1 is an NAD+-dependent deacetylase that regulates cellular stress responses and survival. nih.gov Elevated levels of SIRT1 have been observed in several types of cancer, and its inhibition can lead to suppressed cell growth and apoptosis in cancer cells. nih.gov Nicotinamide, a form of vitamin B3 and a structural analog of nicotinic acid, is a known inhibitor of sirtuins, including SIRT1. nih.gov Studies have shown that nicotinamide can block the proliferation of cancer cells and promote apoptosis. nih.gov The inhibition of SIRT1's deacetylase activity by nicotinamide has been associated with decreased viability of cancer cells when exposed to antitumor agents. nih.gov This suggests that targeting SIRT1 could be a viable strategy in cancer therapy.

Anti-inflammatory Effects

Derivatives of nicotinic acid have demonstrated significant anti-inflammatory properties in various experimental models.

In Vitro and In Vivo Anti-inflammatory Assays

The anti-inflammatory potential of nicotinic acid derivatives has been evaluated through both in vitro and in vivo studies. In vitro assays using RAW 264.7 macrophage cells, a standard model for studying inflammation, have shown that these compounds can significantly inhibit inflammatory responses without affecting cell viability. nih.gov For instance, some derivatives exhibited potent inhibition of nitrite, a key inflammatory mediator. nih.gov The anti-inflammatory activity has also been confirmed in vivo using models like carrageenan-induced paw edema in rats, where administration of these compounds led to a significant reduction in the inflammatory response. nih.govnih.gov

Modulation of Inflammatory Cytokines (e.g., TNF-α, IL-6, iNOS, COX-2)

The anti-inflammatory effects of nicotinic acid analogs are mediated through the modulation of key inflammatory cytokines and enzymes. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov Furthermore, they have been found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a crucial role in the inflammatory process. nih.govnih.govmdpi.com The inhibition of these inflammatory mediators is comparable to that of established anti-inflammatory drugs like ibuprofen. nih.gov This modulation of inflammatory pathways highlights the therapeutic potential of these compounds in treating inflammatory conditions.

Antioxidant Capacity

Free Radical Scavenging Assays (e.g., DPPH, Nitric Oxide)

The antioxidant capacity of these compounds is often evaluated using free radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to determine the ability of a compound to donate a hydrogen atom and thus neutralize free radicals. mdpi.commyfoodresearch.com The scavenging activity leads to a color change that can be measured spectrophotometrically. nih.govaalto.fi Similarly, the nitric oxide (NO) scavenging assay assesses the ability of a compound to inhibit the production of nitric oxide, a radical implicated in inflammation and other pathological processes. nih.govnih.gov Curcumin and its derivatives, for example, have been shown to be potent scavengers of nitric oxide. nih.gov

Other Reported Biological Activities (e.g., Antitubercular, Antiglycation)

Beyond their anti-inflammatory and antioxidant effects, nicotinic acid derivatives have been explored for other important biological activities.

Antitubercular Activity:

Several studies have focused on the synthesis and evaluation of nicotinic acid derivatives as potential antitubercular agents. nih.gov Some analogs have shown promising activity against Mycobacterium tuberculosis, with certain compounds exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. nih.gov The antitubercular activity is often linked to the lipophilicity of the compounds, with more lipophilic derivatives demonstrating enhanced efficacy. nih.gov Isoniazid, a key frontline drug for tuberculosis, is a nicotinic acid derivative, further underscoring the potential of this chemical class in developing new antitubercular drugs. nih.gov

Antiglycation Activity:

Advanced glycation end products (AGEs) are implicated in various diseases, including diabetes and aging. nih.gov Some compounds with structures related to nicotinic acid, such as resveratrol, have been shown to possess antiglycation properties. nih.gov These compounds can inhibit the formation of AGEs by trapping reactive carbonyl species like methylglyoxal (B44143) (MG). nih.gov This activity suggests a potential role for nicotinic acid derivatives in mitigating the complications associated with glycation. nih.gov

Investigation of Molecular Mechanisms and Biological Pathways

The biological effects of 5-(2-Methoxyphenyl)nicotinic acid and its related compounds are underpinned by their interactions with specific molecular targets, leading to the modulation of various signaling cascades and enzymatic activities. Understanding these mechanisms at a molecular level is crucial for the rational design of more effective and selective therapeutic agents.

Ligand-Receptor Interactions and Signal Pathway Modulation

The pharmacological actions of many nicotinic acid derivatives are mediated through their interaction with specific receptors. While direct studies on 5-(2-Methoxyphenyl)nicotinic acid are limited, the broader class of nicotinic acid analogs is known to interact with several key receptor systems, providing a framework for understanding its potential activities.

One of the most well-characterized targets for nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). nih.gov Activation of GPR109A by nicotinic acid is responsible for its well-known lipid-modifying effects. nih.gov This interaction initiates a cascade of intracellular events, though the precise downstream signaling can be cell-type specific. For instance, in adipocytes, GPR109A activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis.

Beyond GPR109A, nicotinic acid and its derivatives have been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). These ligand-gated ion channels are crucial for neurotransmission in the central and peripheral nervous systems. nih.gov Nicotine, the prototypical agonist for these receptors, can modulate various signaling pathways, including the MAPK and NF-κB pathways, which are involved in cellular processes like inflammation and cell survival. nih.gov The binding of agonists to nAChRs typically involves interactions with aromatic amino acid residues within the receptor's binding pocket. nih.gov

Furthermore, the broader chemical scaffold of nicotinic acid derivatives suggests potential interactions with other receptor systems, such as dopamine (B1211576) and serotonin (B10506) receptors, which are also G protein-coupled receptors implicated in a wide range of physiological and pathological processes. nih.govwikipedia.org The interaction of ligands with these receptors often involves an electrostatic interaction between a protonatable nitrogen atom in the ligand and an aspartic acid residue in the receptor's transmembrane domain. nih.gov Modulation of these signaling pathways can have profound effects on neurotransmission and cellular function. youtube.comresearchgate.net

Interactive Table: Potential Receptor Interactions of Nicotinic Acid Analogs

| Receptor | Receptor Type | Known Ligands/Analogs | Potential Downstream Signaling Pathways |

| GPR109A (HCA2) | G protein-coupled receptor | Nicotinic acid | Inhibition of adenylyl cyclase, ↓ cAMP |

| Nicotinic Acetylcholine Receptors (nAChRs) | Ligand-gated ion channel | Nicotine, Nicotinic acid derivatives | MAPK pathway, NF-κB pathway |

| Dopamine Receptors | G protein-coupled receptor | Various synthetic ligands | Modulation of cAMP, Inositol phosphate (B84403) pathway |

| Serotonin Receptors (e.g., 5-HT2A) | G protein-coupled receptor | Serotonin, Various synthetic ligands | Phospholipase C activation, Ca2+ mobilization |

Enzyme Inhibition Kinetics (e.g., β-glucuronidase)

In addition to receptor-mediated activities, 5-(2-Methoxyphenyl)nicotinic acid and its analogs may exert their pharmacological effects through the inhibition of specific enzymes. The study of enzyme inhibition kinetics provides valuable insights into the mechanism of action of these compounds, including their potency and mode of inhibition.

A notable enzyme target for various pharmacologically active compounds is β-glucuronidase. This enzyme is involved in the breakdown of complex carbohydrates and the metabolism of various drugs and endogenous compounds. nih.gov Elevated levels of β-glucuronidase have been associated with certain pathological conditions, making its inhibition a potential therapeutic strategy. nih.gov The inhibitory activity of compounds against β-glucuronidase is typically assessed by monitoring the rate of hydrolysis of a chromogenic substrate, such as p-nitrophenyl-β-D-glucuronide. researchgate.net

Kinetic studies of enzyme inhibitors can reveal whether they act through competitive, non-competitive, uncompetitive, or mixed-type inhibition. This is determined by analyzing the effect of the inhibitor on the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). For instance, a competitive inhibitor increases the apparent Km without affecting Vmax, while a non-competitive inhibitor decreases Vmax without changing Km. researchgate.net

Interactive Table: Illustrative Enzyme Inhibition Data for Nicotinic Acid Derivatives and Related Compounds

| Compound Class | Target Enzyme | Inhibition Type | IC50 / Ki |

| Nicotinic Acid Derivatives | α-Amylase | Non-competitive | Micromolar range |

| Nicotinic Acid Derivatives | α-Glucosidase | Non-competitive | Micromolar range |

| Coumarin Derivatives | β-Glucuronidase | Competitive/Non-competitive | Micromolar range epa.gov |

| Salazinic Acid Analogs | β-Glucuronidase | Mixed-type | Micromolar range researchgate.net |

The data presented in this table is illustrative and derived from studies on various derivatives. The actual inhibitory profile of 5-(2-Methoxyphenyl)nicotinic acid would require specific experimental investigation.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituent Effects on Biological Activity

The biological activity of 5-(2-Methoxyphenyl)nicotinic acid derivatives can be significantly modulated by the nature and position of substituents on both the pyridine (B92270) and the phenyl rings. Research on related 5-arylnicotinic acid analogs has provided valuable insights into these effects.

The core structure, comprising a pyridine carboxylic acid linked to a phenyl ring, has been investigated for various therapeutic applications, including as an anti-inflammatory and anticancer agent. The electronic and steric properties of substituents on the phenyl ring play a critical role in determining the compound's interaction with its biological target.

For instance, in the context of anti-inflammatory activity, the presence of different substituents on the phenyl ring of nicotinic acid derivatives has been shown to influence their inhibitory effects on inflammatory mediators. Studies on related compounds have demonstrated that electron-donating groups, such as methoxy (B1213986) (-OCH3), can enhance antioxidant and anti-inflammatory properties. The position of the methoxy group is also critical; an ortho-methoxy group, as seen in 5-(2-Methoxyphenyl)nicotinic acid, can influence the conformation of the molecule by inducing a twist in the dihedral angle between the two aromatic rings. This conformational change can affect how the molecule fits into the binding pocket of a target enzyme or receptor.

In the realm of anticancer research, derivatives of nicotinic acid have been designed and synthesized as potential cytotoxic agents. For example, certain nicotinic acid derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. The substitution pattern on the phenyl ring is a key determinant of this activity.

The following table summarizes the influence of various substituents on the biological activity of 5-phenylnicotinic acid analogs, drawing from research on related compounds.

Table 1: Influence of Phenyl Ring Substituents on the Biological Activity of 5-Phenylnicotinic Acid Analogs

| Substituent (Position) | Observed Biological Activity | Reference Compound(s) |

| 2-Methoxy | Can enhance antioxidant and anti-inflammatory activity. May induce a conformational twist. | 5-(2-Methoxyphenyl)nicotinic acid analogs |

| 4-Methoxy | Often associated with increased antioxidant potential. | 5-(4-methoxyphenyl)-1H-indole and -1H-imidazole derivatives |

| 3,4-Dichloro | Can significantly improve potency against certain enzymes. | N-(1,3,4-thiadiazol-2-yl)amide derivatives |

| 4-Dimethylamino | May enhance potency in specific biological assays. | N-(1,3,4-thiadiazol-2-yl)amide derivatives |

| 4-Bromo | Can act as a partial agonist at certain nicotinic receptors. parssilico.com | 5-Bromonicotine |

| 4-Hydroxy, 3-Methoxy | Investigated for anticancer activity. | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one |

Role of Stereochemistry and Chiral Centers in Pharmacological Profiles

While specific studies on the stereochemistry of 5-(2-Methoxyphenyl)nicotinic acid are not extensively available in the reviewed literature, the principles of stereochemistry are fundamental in pharmacology. If a chiral center is introduced into the molecule, the resulting enantiomers can exhibit significantly different pharmacological and toxicological profiles.

A chiral center could be introduced, for example, by modification of the nicotinic acid side chain or by introducing a chiral substituent. The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to different interactions with chiral biological macromolecules such as enzymes and receptors.

For many drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the stereoselective synthesis and pharmacological evaluation of individual enantiomers are critical steps in drug development. In the broader context of nicotinic acid derivatives and related heterocyclic compounds, stereoselective syntheses have been developed to produce specific enantiomers for biological testing. elsevierpure.comnih.gov This approach allows for a more precise understanding of the SAR and can lead to the development of safer and more effective drugs.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for 5-(2-Methoxyphenyl)nicotinic acid derivatives was not identified in the reviewed literature, the principles of QSAR are applicable to this class of compounds.

A QSAR study on a series of 5-arylnicotinic acid analogs would involve the following steps:

Data Set Selection: A series of analogs with varying substituents on the phenyl and/or pyridine rings would be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), hydrophobic (e.g., logP), and topological indices, would be calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards more potent molecules. For instance, QSAR studies on anti-inflammatory N-arylanthranilic acids have highlighted the importance of molecular shape parameters in determining activity. azolifesciences.com Similar approaches could elucidate the key structural features required for the desired biological activity of 5-(2-Methoxyphenyl)nicotinic acid derivatives.

Rational Design of Novel 5-(2-Methoxyphenyl)nicotinic Acid Derivatives with Enhanced Efficacy or Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the principles of molecular interactions. parssilico.comazolifesciences.comnih.gov The scaffold of 5-(2-Methoxyphenyl)nicotinic acid can serve as a starting point for the rational design of novel derivatives with improved properties.

The process of rational design can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Drug Design: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based design can be employed. This involves using computational tools like molecular docking to predict how different derivatives of 5-(2-Methoxyphenyl)nicotinic acid would bind to the target's active site. This information can guide the design of new analogs with modifications that are predicted to enhance binding affinity and, consequently, biological activity. For example, selective inhibitors of enzymes have been rationally designed by exploiting unique features of their binding pockets. researchgate.netnih.gov

Ligand-Based Drug Design: In the absence of a known target structure, ligand-based methods can be utilized. This approach relies on the knowledge of other molecules (ligands) that bind to the same target. By identifying the common structural features (pharmacophore) required for activity, new derivatives of 5-(2-Methoxyphenyl)nicotinic acid can be designed to incorporate these essential elements.

The goal of rational design is to optimize the lead compound's properties, including:

Enhanced Efficacy: By improving the interaction with the biological target.

Increased Selectivity: By designing molecules that bind preferentially to the desired target over other related targets, thereby reducing the potential for off-target side effects.

Improved Pharmacokinetic Profile: By modifying the structure to enhance absorption, distribution, metabolism, and excretion (ADME) properties.

Through iterative cycles of design, synthesis, and biological testing, the rational design approach can lead to the discovery of novel 5-(2-Methoxyphenyl)nicotinic acid derivatives with superior therapeutic potential.

Advanced Research Directions and Future Perspectives for 5 2 Methoxyphenyl Nicotinic Acid

Exploration of New Therapeutic Applications

While the parent compound, nicotinic acid, is primarily known for its role in managing dyslipidemia, its derivatives are being explored for a wider range of therapeutic applications. researchgate.net Future research on 5-(2-Methoxyphenyl)nicotinic acid should extend beyond cardiovascular diseases to other areas where inflammation and cellular metabolism play a key role.

Anti-Inflammatory Effects: Nicotinic acid has demonstrated anti-inflammatory properties, mediated in part by the GPR109A receptor on immune cells like monocytes and macrophages. nih.gov This leads to a reduction in pro-inflammatory cytokines such as TNF-α and interleukin-6. nih.gov Studies on other nicotinic acid derivatives have shown significant anti-inflammatory activity, suggesting that 5-(2-Methoxyphenyl)nicotinic acid could be a candidate for treating chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease. nih.gov Future in vitro and in vivo studies should focus on evaluating its efficacy in models of these conditions.

Anticancer Potential: The role of cellular metabolism in cancer is an area of intense research. Some nicotinic acid derivatives have been investigated as potential anticancer agents. For instance, new acylhydrazones derived from nicotinic acid have been synthesized and tested for their cytotoxic effects against cancer cell lines, showing promising results without significant toxicity to normal cells. nih.gov Furthermore, analogues of nicotinic acid have been identified as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor survival and progression. nih.gov Given these precedents, a crucial future direction is to screen 5-(2-Methoxyphenyl)nicotinic acid for its anti-proliferative and apoptotic effects on various cancer cell lines.

Neuroprotection: The nicotinic acetylcholine (B1216132) receptors (nAChRs) are implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's. nih.govnih.gov Modulators of these receptors can have neuroprotective effects. nih.gov Although 5-(2-Methoxyphenyl)nicotinic acid's primary known target is the nicotinic acid receptor (GPR109A), its potential interaction with nAChRs should be investigated. The structural similarity to other nicotinic compounds that show activity at nAChRs warrants exploration of its potential in neurological disorders. nih.gov

Integration with Advanced Drug Delivery Systems

A significant hurdle in the clinical use of nicotinic acid and its derivatives is the side effect profile, most notably cutaneous flushing. google.com Advanced drug delivery systems offer a promising strategy to mitigate these adverse effects and enhance therapeutic efficacy.

Prodrugs: The development of prodrugs is a well-established method to improve the pharmacokinetic properties of a drug. nih.gov For nicotinic acid, prodrugs have been designed to be enzymatically converted to the active parent compound in vivo, potentially leading to a more sustained release and reduced side effects. nih.govnih.gov Future research could focus on synthesizing prodrugs of 5-(2-Methoxyphenyl)nicotinic acid, for example, by creating ester or amide linkages that are cleaved by specific enzymes at the target site.

Nanoparticle-Based Delivery: Encapsulating drugs within nanoparticles is another innovative approach to control their release and targeting. For nicotinic acid, nanoparticle formulations using polymers like poly-lactic-co-glycolic acid (PLGA) have been shown to reduce the release of prostaglandins (B1171923) responsible for flushing. chapman.edu Chitosan-based nanoparticles have also been effectively used for delivering nicotinamide (B372718). nih.gov The table below outlines potential nanoparticle systems that could be explored for the delivery of 5-(2-Methoxyphenyl)nicotinic acid.

| Nanoparticle System | Polymer/Material | Potential Advantages for 5-(2-Methoxyphenyl)nicotinic acid Delivery |

| Polymeric Nanoparticles | PLGA, PLA, Chitosan | Sustained release, reduced side effects, potential for surface modification for targeted delivery. chapman.edunih.gov |

| Lipid-Based Nanoparticles | Liposomes, Solid Lipid Nanoparticles | High biocompatibility, ability to encapsulate both hydrophilic and lipophilic drugs. |

| Inorganic Nanoparticles | Layered Double Hydroxides (LDH) | pH-responsive release, high drug loading capacity. nih.gov |

Further Elucidation of In Vivo Pharmacodynamics and Pharmacokinetics

A comprehensive understanding of a drug's behavior in the body is crucial for its development. For 5-(2-Methoxyphenyl)nicotinic acid, detailed in vivo studies are necessary to characterize its pharmacodynamic (PD) and pharmacokinetic (PK) profiles.

Pharmacodynamics: In vivo studies should aim to confirm the mechanism of action of 5-(2-Methoxyphenyl)nicotinic acid. This includes verifying its interaction with the GPR109A receptor and assessing its downstream effects on signaling pathways, such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP levels. Animal models of diseases like atherosclerosis or inflammatory arthritis can be used to evaluate its therapeutic efficacy and establish dose-response relationships.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of 5-(2-Methoxyphenyl)nicotinic acid need to be thoroughly investigated. The bioavailability of nicotinic acid can be low and formulation-dependent. nih.gov The metabolism of nicotinic acid involves multiple pathways, leading to several metabolites. researchgate.net It is important to identify the major metabolites of 5-(2-Methoxyphenyl)nicotinic acid and determine if they are active or contribute to any toxicity. The table below summarizes key pharmacokinetic parameters that need to be determined for this compound.

| Pharmacokinetic Parameter | Description | Importance for Drug Development |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the effective dose and influences the choice of administration route. nih.gov |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Guides the dosing interval. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determines the maintenance dose rate required to achieve a target steady-state concentration. |

| Major Metabolites | The primary products of the body's metabolic processes on the drug. | Understanding the activity and potential toxicity of metabolites is crucial for safety assessment. researchgate.net |

Computational-Guided Discovery and Optimization of Analogs

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. nih.govnih.gov For 5-(2-Methoxyphenyl)nicotinic acid, computational approaches can accelerate the discovery of analogs with improved properties.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogs of 5-(2-Methoxyphenyl)nicotinic acid, researchers can establish clear structure-activity relationships. nih.govnih.gov This involves systematically modifying different parts of the molecule, such as the methoxy (B1213986) group or the substitution pattern on the phenyl ring, and evaluating the impact on biological activity. This information is invaluable for designing more potent and selective compounds.

Molecular Docking and Dynamics: Computational docking simulations can predict how 5-(2-Methoxyphenyl)nicotinic acid and its analogs bind to the GPR109A receptor. researchgate.net These models can help to identify key interactions between the ligand and the receptor, providing insights into the molecular basis of its activity. Molecular dynamics simulations can further explore the stability of the ligand-receptor complex over time. nih.gov

Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a common strategy to enhance therapeutic efficacy and reduce the dose of individual drugs, thereby minimizing side effects. Investigating the synergistic effects of 5-(2-Methoxyphenyl)nicotinic acid with existing drugs is a promising research avenue.

For example, in the context of cardiovascular disease, combining 5-(2-Methoxyphenyl)nicotinic acid with statins could provide a more comprehensive lipid-lowering effect. In cancer therapy, it could be tested in combination with standard chemotherapeutic agents to see if it can enhance their efficacy or overcome drug resistance. For inflammatory conditions, co-administration with other anti-inflammatory drugs could allow for lower doses of each agent, reducing the risk of adverse events.

Overcoming Challenges in Translational Research

Translating promising preclinical findings into clinical applications is a major challenge in drug development. For 5-(2-Methoxyphenyl)nicotinic acid, several hurdles will need to be overcome.

Predictive Models: A significant challenge is the development of preclinical models that accurately predict the efficacy and safety of the compound in humans. This includes using human cell-based assays and developing more relevant animal models of disease.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the therapeutic response to 5-(2-Methoxyphenyl)nicotinic acid will be crucial for clinical trials. These could include markers of inflammation, lipid levels, or specific signaling molecules.

Regulatory Hurdles and Funding: Navigating the regulatory landscape for new drug approval is a complex and expensive process. Securing adequate funding to support the extensive preclinical and clinical studies required will be a significant challenge.

Q & A

Q. What in vitro models are suitable for preliminary toxicity profiling of 5-(2-Methoxyphenyl)nicotinic acid?

- Methodological Answer : HepG2 liver cells and HEK293 kidney cells are standard for cytotoxicity assays (MTT/WST-1). Genotoxicity is assessed via Ames test (Salmonella strains) or comet assay. Metabolic stability in liver microsomes (e.g., human/rat) predicts pharmacokinetic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.